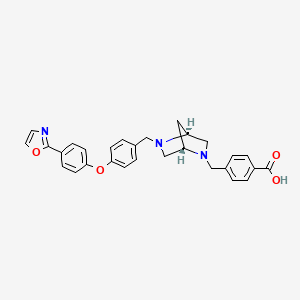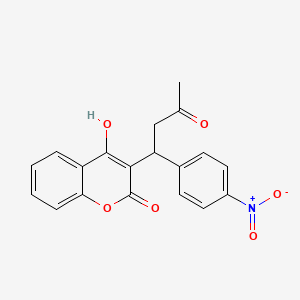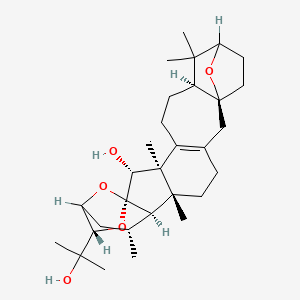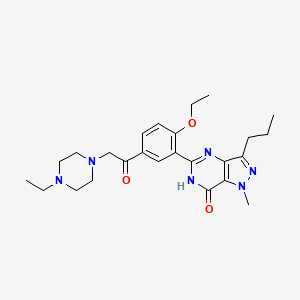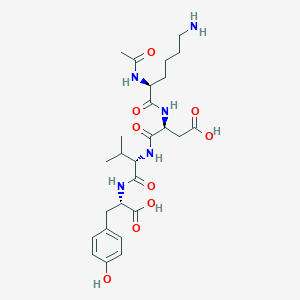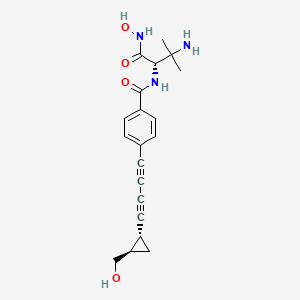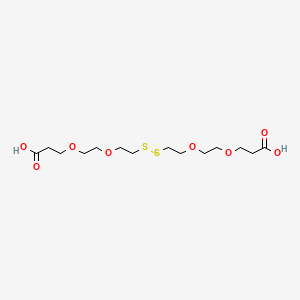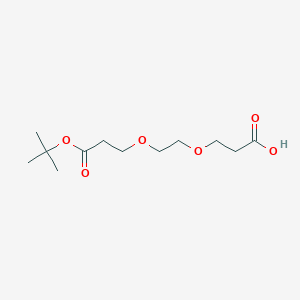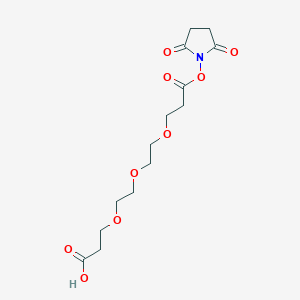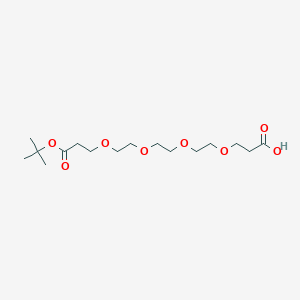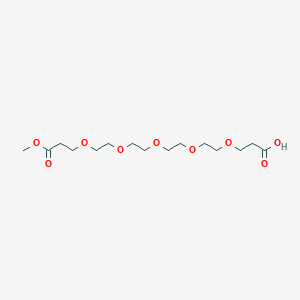![molecular formula C21H20ClN5O B605205 N-(4-chloro-2-isopropoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 1637300-25-4](/img/structure/B605205.png)
N-(4-chloro-2-isopropoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-chloro-2-isopropoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” belongs to a class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are characterized by a pyrimidine ring fused with a 1,2,4-triazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through heteroannulation of a hydrazino derivative with either orthoesters or carbon disulfide in pyridine followed by S-alkylation .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript . The compound likely has a complex 3D structure due to the fused ring system and various substituents.Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of similar compounds involve Dimroth rearrangement in both acidic and basic media .Aplicaciones Científicas De Investigación
GPR3 Inverse Agonist
AF64394 is an inverse agonist of the orphan G protein-coupled receptor GPR3 . It selectively inhibits cAMP accumulation in HEK293 cells expressing GPR3 over GPR6 or GPR12 .
Alzheimer’s Disease Research
GPR3 mediates the formation of amyloid-β peptides in neurons by interacting with β-arrestin2 and stimulating γ-secretase activity. This suggests the therapeutic potential for tackling Alzheimer’s disease with GPR3 antagonists or inverse agonists, such as AF64394 .
Metabolic Disorders Research
Advanced GPR3 agonists could represent promising drugs against metabolic disorders because upregulated expression of the receptor in adipocytes drives energy expenditure and amplifies the physiological response to caloric excess .
Reproductive Disorders Research
GPR3 maintains meiotic arrest in oocytes by keeping increased levels of cAMP. Agonists of this receptor, like AF64394, could therefore provide clues to treat reproductive disorders .
Neurological Research
In the central nervous system, GPR3/6/12―GPR3 in particular―is associated with neurite outgrowth, neuronal cell survival, and axonal regeneration .
Real-Time Binding Studies
The development of fluorescent AF64394 analogues enables real-time binding studies for the orphan class A GPCR GPR3 .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of AF64394 is the GPR3 receptor , a G protein-coupled receptor . GPR3 is predominantly expressed in the brain, but it is also detected in the testis, ovary, eye, and other peripheral organs .
Mode of Action
AF64394 acts as an inverse agonist for the GPR3 receptor . An inverse agonist is a type of ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. AF64394 has a pIC50 value of 7.3, indicating a strong binding affinity .
Biochemical Pathways
GPR3 is part of a cluster of class A orphan GPCRs that are phylogenetically related to lipid receptors such as CB 1/2, LPAR 1−5, S1PR 1−5, and melanocortin receptors . The expression of GPR3 results in constitutive stimulation of adenylate cyclase (AC) and, thus, elevated levels of the second messenger cAMP .
Pharmacokinetics
It is known that af64394 and related compounds are relatively lipophilic . This lipophilicity could influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability.
Result of Action
The action of AF64394 as a GPR3 inverse agonist can have several molecular and cellular effects. For instance, GPR3 is associated with neurite outgrowth, neuronal cell survival, and axonal regeneration . Furthermore, GPR3 mediates the formation of amyloid-β peptides in neurons by interacting with β-arrestin2 and stimulating γ-secretase activity . Therefore, the action of AF64394 could potentially influence these processes.
Action Environment
The action, efficacy, and stability of AF64394 can be influenced by various environmental factors. For instance, the lipophilic nature of AF64394 suggests that it may interact with lipid environments, such as cell membranes, which could influence its action . .
Propiedades
IUPAC Name |
N-[(4-chloro-2-propan-2-yloxyphenyl)methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c1-14(2)28-19-10-17(22)9-8-16(19)12-23-20-11-18(15-6-4-3-5-7-15)26-21-24-13-25-27(20)21/h3-11,13-14,23H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYNZQXAAWPAGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)CNC2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

